molecular formula C13H10BrN3O B1620883 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 478043-89-9

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1620883
CAS No.: 478043-89-9
M. Wt: 304.14 g/mol
InChI Key: UEGOTSZXKFZUFZ-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the bromination of the imidazo[1,2-a]pyrimidine intermediate . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom and the 4-methoxyphenyl group, which confer specific electronic and steric properties. These features enhance its binding affinity to molecular targets and its overall biological activity compared to other similar compounds .

Properties

IUPAC Name

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGOTSZXKFZUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363119
Record name 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478043-89-9
Record name 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478043-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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